2,2,13,13-Tetrachlorotetradecanedioic acid
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Overview
Description
2,2,13,13-Tetrachlorotetradecanedioic acid is a synthetic organic compound characterized by the presence of two carboxylic acid groups and four chlorine atoms attached to a tetradecanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,13,13-Tetrachlorotetradecanedioic acid typically involves the chlorination of tetradecanedioic acid. This process can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to ensure the selective chlorination at the 2 and 13 positions of the tetradecanedioic acid molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced control systems to monitor and regulate the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,13,13-Tetrachlorotetradecanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially or fully dechlorinated derivatives.
Scientific Research Applications
2,2,13,13-Tetrachlorotetradecanedioic acid has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be utilized in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,13,13-Tetrachlorotetradecanedioic acid involves its interaction with molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of chlorine atoms and carboxylic acid groups allows the compound to form strong interactions with target molecules, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2,2,13,13-Tetramethyltetradecanedioic acid: Similar in structure but with methyl groups instead of chlorine atoms.
2,2,11,11-Tetramethyldodecanedinitrile: Another related compound with different functional groups.
Uniqueness
2,2,13,13-Tetrachlorotetradecanedioic acid is unique due to the presence of four chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where chlorinated compounds are required.
Properties
Molecular Formula |
C14H22Cl4O4 |
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Molecular Weight |
396.1 g/mol |
IUPAC Name |
2,2,13,13-tetrachlorotetradecanedioic acid |
InChI |
InChI=1S/C14H22Cl4O4/c15-13(16,11(19)20)9-7-5-3-1-2-4-6-8-10-14(17,18)12(21)22/h1-10H2,(H,19,20)(H,21,22) |
InChI Key |
ZJDPSSMMBWOBMC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(C(=O)O)(Cl)Cl)CCCCC(C(=O)O)(Cl)Cl |
Origin of Product |
United States |
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